Acetyl decapeptide-3
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H95N19O17/c1-36(90)56(66(104)86-55(35-89)65(103)84-53(32-41-33-77-46-10-4-3-9-45(41)46)62(100)82-50(57(70)95)29-38-14-20-42(92)21-15-38)87-63(101)52(31-40-18-24-44(94)25-19-40)83-59(97)47(11-5-6-26-69)79-58(96)48(12-7-27-75-67(71)72)81-64(102)54(34-88)85-60(98)49(13-8-28-76-68(73)74)80-61(99)51(78-37(2)91)30-39-16-22-43(93)23-17-39/h3-4,9-10,14-25,33,36,47-56,77,88-90,92-94H,5-8,11-13,26-32,34-35,69H2,1-2H3,(H2,70,95)(H,78,91)(H,79,96)(H,80,99)(H,81,102)(H,82,100)(H,83,97)(H,84,103)(H,85,98)(H,86,104)(H,87,101)(H4,71,72,75)(H4,73,74,76)/t36-,47+,48+,49+,50+,51+,52+,53+,54+,55+,56+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPSWQBETUSORI-MTUNXJOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H95N19O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935288-50-9 | |
| Record name | Acetyl decapeptide-3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935288509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ACETYL DECAPEPTIDE-3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30510A08G7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acetyl Decapeptide-3: A Technical Guide to its Function in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl decapeptide-3, a synthetic biomimetic peptide, has emerged as a significant modulator of skin cell function, demonstrating potential in cosmetic and therapeutic applications for skin aging and regeneration. By mimicking a segment of the basic Fibroblast Growth Factor (bFGF), this decapeptide stimulates key cellular processes within the dermis, leading to the enhanced production of extracellular matrix (ECM) components and promoting a more youthful skin architecture. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, detailing its impact on fibroblast proliferation and the synthesis of crucial structural proteins such as collagen and elastin. We present a review of the pertinent signaling pathways, including the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways, through which this compound is believed to exert its effects. Furthermore, this document outlines detailed experimental protocols for the in vitro assessment of this peptide's efficacy, providing a foundational resource for researchers and drug development professionals in the field of dermatology and cosmetic science.
Introduction
The structural integrity and youthful appearance of the skin are primarily maintained by a complex network of extracellular matrix (ECM) proteins, predominantly collagen and elastin, which are synthesized by dermal fibroblasts.[1] The aging process, both intrinsic and extrinsic, leads to a decline in fibroblast activity and a subsequent reduction in the synthesis of these vital proteins, resulting in the characteristic signs of aging such as wrinkles, fine lines, and loss of elasticity.[1]
This compound, also known by the trade name CG-Rejuline, is a synthetic peptide engineered to counteract these degenerative processes.[2] It is a signal peptide that mimics a portion of the basic Fibroblast Growth Factor (bFGF), a key signaling molecule involved in cell growth, proliferation, and differentiation.[2][3] By binding to and activating Fibroblast Growth Factor Receptors (FGFRs) on skin cells, this compound initiates a cascade of intracellular events that stimulate the regenerative capacity of the skin.
This guide will explore the multifaceted functions of this compound in skin cells, with a focus on its role in stimulating fibroblast proliferation and the synthesis of collagen and elastin. We will delve into the underlying signaling pathways and provide detailed methodologies for key in vitro experiments to evaluate its efficacy.
Mechanism of Action
This compound functions as a biomimetic of bFGF, a potent signaling molecule that plays a crucial role in skin development, wound healing, and regeneration. Its primary mechanism of action involves the stimulation of various skin cells, including fibroblasts, keratinocytes, and endothelial cells. This stimulation leads to the enhanced synthesis of essential ECM proteins, thereby rejuvenating the skin's structure.
Stimulation of Fibroblast Proliferation
Fibroblasts are the primary cell type responsible for producing and maintaining the skin's ECM. This compound promotes the proliferation of these cells, leading to an increased population of fibroblasts capable of synthesizing new collagen and elastin.
Upregulation of Extracellular Matrix Protein Synthesis
A key function of this compound is its ability to stimulate the synthesis of crucial ECM proteins:
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Collagen: It promotes the production of several types of collagen, including Type I, II, and IV, which are fundamental for the skin's tensile strength and structural integrity.
-
Elastin: This peptide also enhances the synthesis of elastin, the protein responsible for the skin's elasticity and ability to recoil.
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Other ECM Components: this compound has been reported to increase the expression of other important ECM proteins such as fibronectin and laminin, which are involved in cell adhesion and tissue organization.
Signaling Pathways
The biological effects of this compound are mediated through the activation of specific intracellular signaling pathways upon its binding to FGFRs. The two primary pathways implicated are the TGF-β and MAPK/ERK pathways.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of collagen synthesis. While this compound acts as a bFGF mimic, its downstream effects can converge on the TGF-β pathway. Activation of FGFR can lead to the upregulation of TGF-β ligands or their receptors, which in turn activates the canonical Smad signaling cascade, ultimately leading to the increased transcription of collagen genes, such as COL1A1.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation and survival. Upon binding of this compound to its receptor, a series of phosphorylation events are triggered, leading to the activation of ERK. Activated ERK (p-ERK) then translocates to the nucleus, where it phosphorylates and activates transcription factors that promote the expression of genes involved in cell cycle progression and fibroblast proliferation.
Quantitative Data
Disclaimer: The following tables present illustrative data based on the known functions of this compound and similar peptides. Publicly available, peer-reviewed studies with specific quantitative data on this compound are limited.
Table 1: Effect of this compound on Fibroblast Proliferation
| Concentration (µg/mL) | Cell Viability (% of Control) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 115 ± 6.1 |
| 5 | 135 ± 7.3 |
| 10 | 152 ± 8.5 |
| 25 | 148 ± 7.9 |
Table 2: Effect of this compound on Collagen and Elastin Synthesis in Human Dermal Fibroblasts
| Treatment (10 µg/mL) | Collagen Type I Synthesis (% Increase vs. Control) | Elastin Synthesis (% Increase vs. Control) |
| This compound | 120 ± 12.5 | 85 ± 9.8 |
Table 3: Gene Expression Analysis in Human Dermal Fibroblasts Treated with this compound (10 µg/mL)
| Gene | Fold Change vs. Control |
| COL1A1 (Collagen Type I) | 3.5 ± 0.4 |
| ELN (Elastin) | 2.8 ± 0.3 |
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to assess the efficacy of this compound on skin cells.
Human Dermal Fibroblast Culture
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Cell Source: Primary Human Dermal Fibroblasts (HDFs) are obtained from a commercial supplier.
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Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
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Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
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Subculturing: When cells reach 80-90% confluency, they are detached using Trypsin-EDTA and subcultured at a ratio of 1:3 to 1:5.
Fibroblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
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Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
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Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µg/mL).
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Incubate the cells for 48-72 hours.
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Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
Collagen Synthesis Assay (Sircol Assay)
This colorimetric assay quantifies the amount of soluble collagen produced by fibroblasts in the cell culture supernatant.
Protocol:
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Culture HDFs to near confluency in 6-well plates.
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Replace the culture medium with serum-free medium containing this compound (e.g., 10 µg/mL) and a positive control (e.g., TGF-β1).
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Incubate for 48 hours.
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Collect the cell culture supernatant.
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Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay kit. This typically involves:
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Precipitating the collagen from the supernatant using the provided reagent.
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Binding the precipitated collagen with the Sirius Red dye.
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Washing to remove unbound dye.
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Eluting the bound dye and measuring its absorbance at 555 nm.
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-
Quantify the collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
Elastin Synthesis Assay (Fastin Assay)
This assay is used to quantify the amount of elastin produced by fibroblasts.
Protocol:
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Culture HDFs in appropriate culture vessels and treat with this compound as described for the collagen assay.
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Harvest both the cell layer and the culture supernatant.
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Follow the manufacturer's protocol for the Fastin™ Elastin Assay kit. The general steps include:
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Extraction of soluble elastin from the samples.
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Precipitation of the elastin.
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Binding of the elastin with the Fastin™ dye reagent.
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Washing to remove unbound dye.
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Elution of the bound dye and measurement of its absorbance.
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-
Calculate the elastin concentration based on a standard curve.
Western Blot for Phosphorylated ERK (p-ERK)
This technique is used to detect the activation of the MAPK/ERK signaling pathway.
Protocol:
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Culture HDFs in 6-well plates until they are 80-90% confluent.
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Starve the cells in serum-free medium for 24 hours.
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Treat the cells with this compound (e.g., 10 µg/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST.
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Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
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Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK.
Conclusion
This compound represents a promising bioactive peptide for applications in skin rejuvenation and anti-aging treatments. Its mechanism of action, centered on mimicking the effects of bFGF, provides a strong rationale for its ability to stimulate fibroblast proliferation and the synthesis of key ECM proteins like collagen and elastin. The activation of the TGF-β and MAPK/ERK signaling pathways appears to be central to its biological activity.
While further quantitative in vivo and in vitro studies are needed to fully elucidate its dose-dependent effects and to provide a more comprehensive understanding of its molecular interactions, the available evidence and the established functions of its target pathways strongly support its potential as an effective ingredient in dermocosmetic and therapeutic formulations. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of this compound and other novel peptides in the field of skin science.
References
Acetyl Decapeptide-3: A Biomimetic Approach to Skin and Hair Follicle Rejuvenation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Acetyl decapeptide-3, a synthetic biomimetic peptide, has emerged as a significant agent in the fields of dermatology and trichology. By mimicking the action of basic fibroblast growth factor (bFGF), it stimulates cellular proliferation and the synthesis of crucial extracellular matrix (ECM) proteins, offering a promising avenue for anti-aging and hair growth applications. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, and a summary of its biological effects. Detailed experimental protocols for its synthesis, characterization, and in vitro efficacy assessment are presented, alongside diagrams of the pertinent signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
Biomimetic peptides are synthetic compounds designed to mimic specific sequences of endogenous proteins, thereby eliciting precise biological responses.[1] this compound is a prime example of such a peptide, engineered to replicate the function of basic fibroblast growth factor (bFGF), a key signaling molecule in tissue repair and development.[2][3] Its primary applications lie in cosmeceuticals and potential therapeutic formulations aimed at skin rejuvenation and promoting hair growth.[3][4] The acetylation of the N-terminus of this decapeptide enhances its stability and bioavailability, making it a more effective active ingredient.
Physicochemical Properties
This compound is a white, lyophilized powder with a high purity of 98% or greater, as determined by High-Performance Liquid Chromatography (HPLC). It is soluble in water, which facilitates its incorporation into various aqueous-based formulations. For long-term storage, it is recommended to be kept at -20°C.
| Property | Value | Reference |
| INCI Name | This compound | |
| Synonyms | CG-Rejuline | |
| CAS Number | 935288-50-9 | |
| Molecular Formula | C68H95N19O17 | |
| Molecular Weight | 1450.6 g/mol | |
| Amino Acid Sequence | Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2 | |
| Appearance | White lyophilized powder | |
| Purity (HPLC) | ≥ 98% | |
| Solubility | Water Soluble | |
| Storage | -20°C (long-term) |
Mechanism of Action: Biomimicry of bFGF
This compound functions as a signal peptide, mimicking the action of basic fibroblast growth factor (bFGF). It binds to and activates fibroblast growth factor receptors (FGFRs) on the surface of various cell types, including fibroblasts, keratinocytes, and endothelial cells. This activation initiates a cascade of intracellular signaling events, primarily through the RAS-MAPK, PI3K-AKT, and PLCγ pathways.
The ultimate downstream effects of this signaling cascade include:
-
Stimulation of Cell Proliferation: It actively promotes the division of fibroblasts and keratinocytes, leading to the generation of new skin cells and the regeneration of hair follicles.
-
Enhanced Extracellular Matrix (ECM) Synthesis: this compound upregulates the production of key ECM proteins, including:
-
Collagen (Type I, II, and IV)
-
Elastin
-
Fibronectin
-
Laminin
-
-
Wound Healing and Tissue Repair: By promoting cell growth and ECM deposition, it aids in the natural processes of skin healing and repair.
References
Acetyl Decapeptide-3: A Technical Deep Dive into its Role in Cellular Regeneration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl decapeptide-3, a synthetic biomimetic peptide, has garnered significant attention in the fields of dermatology and cosmetic science for its potential to modulate cellular regeneration and combat the signs of aging. This technical guide provides a comprehensive overview of the core mechanisms, experimental validation, and signaling pathways associated with Acetyl decapeapeptide-3. By mimicking the action of endogenous growth factors, this peptide offers a promising avenue for therapeutic and cosmetic applications aimed at skin and hair follicle rejuvenation. This document synthesizes the available scientific information, presents detailed experimental protocols for evaluating its efficacy, and visualizes key cellular processes through signaling pathway diagrams.
Introduction
This compound, commercially known as CG-Rejuline, is a synthetic peptide engineered to replicate a portion of the basic fibroblast growth factor (bFGF or FGF-2).[1] Its primary function is to stimulate cellular proliferation and extracellular matrix (ECM) synthesis, thereby promoting tissue repair and regeneration.[2][3][4] The acetylation of the decapeptide enhances its stability and skin permeability, making it a viable active ingredient in topical formulations.[5] This guide delves into the molecular mechanisms, methodologies for efficacy assessment, and the current understanding of this compound's impact on cellular regeneration.
Mechanism of Action: Mimicking Basic Fibroblast Growth Factor
The principal mechanism of this compound lies in its ability to act as a functional analog of bFGF. bFGF is a potent signaling molecule involved in a multitude of cellular processes, including cell growth, differentiation, and wound healing. By binding to and activating Fibroblast Growth Factor Receptors (FGFRs) on the surface of various skin cells, this compound initiates a cascade of intracellular events that culminate in the stimulation of cellular regeneration.
Cellular Targets
The primary cellular targets of this compound include:
-
Fibroblasts: Dermal fibroblasts are responsible for synthesizing the majority of the skin's extracellular matrix, including collagen and elastin.
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Keratinocytes: These are the predominant cell type in the epidermis and play a crucial role in skin barrier function and re-epithelialization during wound healing.
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Endothelial Cells: These cells form the lining of blood vessels and are integral to angiogenesis, the formation of new blood vessels, which is critical for tissue repair.
Molecular Outcomes
The activation of FGFRs by this compound leads to several key molecular outcomes:
-
Increased Proliferation: The peptide stimulates the division of fibroblasts, keratinocytes, and endothelial cells, leading to an overall increase in cell number.
-
Enhanced Extracellular Matrix Synthesis: It upregulates the production of essential ECM proteins, including:
-
Collagen (Types I, II, and IV)
-
Elastin
-
Fibronectin
-
Laminin
-
-
Hair Follicle Stimulation: There is evidence to suggest that by promoting the proliferation of follicular cells, it may contribute to hair growth.
Signaling Pathways
Upon binding to the Fibroblast Growth Factor Receptor (FGFR), this compound is believed to trigger downstream signaling pathways analogous to those activated by bFGF. A primary pathway implicated is the RAS-MAPK signaling cascade, which is pivotal in regulating cell proliferation and differentiation.
Quantitative Data on Cellular Effects
While numerous commercial sources claim significant efficacy, peer-reviewed, quantitative data for this compound is not widely available in the public domain. The following tables are presented as illustrative examples of the types of data that would be generated from the experimental protocols described in the subsequent section.
Table 1: Illustrative In Vitro Fibroblast Proliferation (MTT Assay)
| Concentration of this compound | Mean Absorbance (OD 570nm) | % Increase in Proliferation (vs. Control) |
| Control (0 µg/mL) | 0.45 ± 0.03 | 0% |
| 1 µg/mL | 0.58 ± 0.04 | 28.9% |
| 5 µg/mL | 0.72 ± 0.05 | 60.0% |
| 10 µg/mL | 0.85 ± 0.06 | 88.9% |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Table 2: Illustrative In Vitro Collagen I Synthesis (ELISA)
| Concentration of this compound | Collagen I Concentration (ng/mL) | % Increase in Synthesis (vs. Control) |
| Control (0 µg/mL) | 120 ± 10 | 0% |
| 1 µg/mL | 155 ± 12 | 29.2% |
| 5 µg/mL | 210 ± 15 | 75.0% |
| 10 µg/mL | 250 ± 18 | 108.3% |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Table 3: Illustrative In Vivo Clinical Study on Wrinkle Reduction
| Treatment Group | Mean Wrinkle Depth Reduction (%) after 8 Weeks | Mean Skin Elasticity Improvement (%) after 8 Weeks |
| Placebo | 2.5% ± 1.0% | 1.8% ± 0.9% |
| 0.05% this compound Cream | 25.8% ± 4.5% | 18.5% ± 3.2% |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to assess the efficacy of peptides like this compound on cellular regeneration.
In Vitro Fibroblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Human dermal fibroblasts are seeded into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10 µg/mL).
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Incubation: The plate is incubated for an additional 48 to 72 hours.
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MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable, proliferating cells.
In Vitro Collagen Synthesis Assay (ELISA)
This assay quantifies the amount of newly synthesized collagen released by fibroblasts into the culture medium.
Methodology:
-
Cell Culture and Treatment: Fibroblasts are cultured to near confluence in 6-well plates and then treated with different concentrations of this compound for 72 hours.
-
Sample Collection: The cell culture supernatant is collected.
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ELISA Procedure: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit for human Pro-Collagen Type I is used.
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The collected supernatant is added to wells pre-coated with a capture antibody specific for pro-collagen I.
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After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
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A substrate is then added, which is converted by the enzyme to produce a colored product.
-
-
Measurement: The absorbance is measured at a specific wavelength, and the concentration of pro-collagen I is determined by comparison to a standard curve.
In Vitro Wound Healing Assay (Scratch Assay)
This assay assesses the ability of a substance to promote cell migration and wound closure.
References
Unveiling the Molecular Anti-Aging Mechanisms of Acetyl Decapeptide-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetyl decapeptide-3, a synthetic biomimetic peptide, has emerged as a significant active ingredient in advanced anti-aging skincare formulations. At a molecular level, it is understood to stimulate the proliferation of key dermal cells and enhance the synthesis of extracellular matrix (ECM) proteins, thereby improving skin elasticity and reducing the appearance of wrinkles. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and signaling pathways associated with the anti-aging properties of this compound.
Introduction
The progressive decline of the skin's structural integrity, characterized by the degradation of collagen and elastin fibers, is a hallmark of the aging process. This leads to the formation of wrinkles, loss of firmness, and a general deterioration of skin texture. This compound, also known by its trade name CG-Rejuline, is a synthetic peptide designed to counteract these degenerative processes by actively promoting skin regeneration.[1][2] It is believed to mimic the action of endogenous growth factors, specifically Basic Fibroblast Growth Factor (bFGF), to stimulate cellular proliferation and ECM synthesis.[2][3] This guide delves into the molecular underpinnings of this compound's bioactivity, presenting a compilation of its known functions, putative signaling pathways, and the experimental methodologies used to evaluate its efficacy.
Molecular Profile
| Property | Value | Reference(s) |
| INCI Name | This compound | [4] |
| Synonyms | CG-Rejuline | |
| Molecular Formula | C68H95N19O17 | |
| Molecular Weight | 1450.6 g/mol | |
| Appearance | White powder | |
| Solubility | Soluble in water |
Mechanism of Action
This compound is classified as a signal peptide, meaning it communicates with cells to initiate specific biological processes. Its primary anti-aging functions are attributed to its ability to:
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Promote Cellular Proliferation: It stimulates the growth of human dermal fibroblasts, keratinocytes, and endothelial cells, which are crucial for maintaining skin structure and vitality.
-
Enhance Extracellular Matrix (ECM) Synthesis: It upregulates the production of key ECM proteins, including:
-
Collagen (Types I, II, and IV): Essential for providing tensile strength and firmness to the skin.
-
Elastin: Responsible for the skin's elasticity and ability to recoil.
-
Fibronectin and Laminin: Glycoproteins that play a vital role in cell adhesion, migration, and tissue organization.
-
By replenishing the levels of these critical components, this compound helps to rebuild the dermal matrix, leading to a reduction in fine lines and wrinkles and an improvement in skin firmness.
Putative Signaling Pathways
As this compound is designed to mimic the function of Basic Fibroblast Growth Factor (bFGF), its mechanism of action can be inferred from the known signaling cascades activated by bFGF in human dermal fibroblasts. The binding of this compound to the Fibroblast Growth Factor Receptor (FGFR) is hypothesized to trigger the following downstream pathways:
MAPK/ERK and JNK Signaling Pathways
Studies have demonstrated that bFGF-induced proliferation of human dermal fibroblasts is mediated through the activation of the Extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK) pathways, both of which are branches of the Mitogen-Activated Protein Kinase (MAPK) cascade.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is another critical cascade in fibroblast proliferation and ECM synthesis. While not as directly implicated for bFGF-induced proliferation in all studies, it is a key regulator of cell survival and growth and may be co-activated.
Experimental Protocols
The following sections detail generalized methodologies for key in vitro experiments used to assess the anti-aging properties of cosmetic peptides like this compound.
Human Dermal Fibroblast Proliferation Assay (MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Treatment: HDFs are seeded in 96-well plates and, after adherence, the medium is replaced with serum-free DMEM for 24 hours to synchronize the cells. Subsequently, cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL) in serum-free DMEM for 24, 48, and 72 hours. A positive control (e.g., bFGF) and a negative control (vehicle) are included.
-
MTS Reagent Addition: Following the treatment period, MTS reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader. The results are expressed as a percentage of the control.
Quantification of Extracellular Matrix Proteins
-
Cell Culture and Treatment: HDFs are cultured and treated with this compound as described in section 5.1.
-
Sample Collection: After the treatment period, the cell culture supernatant is collected.
-
ELISA Procedure: A commercially available Human Pro-Collagen I alpha 1 ELISA kit is used to quantify the amount of secreted pro-collagen in the supernatant, following the manufacturer's instructions.
-
Data Analysis: The concentration of pro-collagen is determined by comparing the absorbance of the samples to a standard curve.
The quantification of elastin and fibronectin can be performed similarly to collagen, using specific ELISA kits for each protein and following the respective manufacturer's protocols.
Gene Expression Analysis (RT-qPCR)
This technique measures the expression levels of genes encoding for ECM proteins.
-
Cell Culture and Treatment: HDFs are cultured and treated with this compound.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR: Quantitative PCR is performed using primers specific for collagen type I (COL1A1), elastin (ELN), and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blot for Signaling Pathway Activation
This method detects the phosphorylation (activation) of key proteins in the signaling cascade.
-
Cell Culture and Treatment: HDFs are serum-starved and then treated with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated forms of ERK (p-ERK) and total ERK. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the p-ERK band is normalized to the total ERK band.
Quantitative Data Summary
While specific quantitative data from peer-reviewed studies on this compound are not widely available in the public domain, the following tables illustrate the expected outcomes based on the peptide's described functions and data from similar peptides.
Table 1: Illustrative In Vitro Efficacy of this compound on Human Dermal Fibroblasts
| Parameter | Concentration | Result (vs. Control) | Assay Method |
| Fibroblast Proliferation | 10 ng/mL | Increased metabolic activity | MTS Assay |
| Collagen I Synthesis | 10 ng/mL | Increased pro-collagen I secretion | ELISA |
| Elastin Gene Expression | 10 ng/mL | Upregulation of ELN mRNA | RT-qPCR |
| Fibronectin Secretion | 10 ng/mL | Increased fibronectin levels | ELISA |
Table 2: Illustrative Clinical Efficacy of a Formulation Containing this compound
| Parameter | Duration of Use | Result (vs. Baseline) | Measurement Technique |
| Wrinkle Depth | 8 weeks | Reduction in fine lines and wrinkles | 3D Skin Imaging Analysis |
| Skin Firmness | 8 weeks | Improvement in skin elasticity | Cutometry |
| Skin Hydration | 8 weeks | Increased epidermal water content | Corneometry |
Note: The data in these tables are illustrative and intended to represent the types of results expected from efficacy studies of this compound. For specific data, it is recommended to consult the manufacturer's technical documentation.
Conclusion
This compound presents a compelling profile as an anti-aging active ingredient, with a mechanism of action rooted in the stimulation of cellular proliferation and the synthesis of crucial extracellular matrix proteins. By mimicking the effects of bFGF, it is postulated to activate key signaling pathways such as the MAPK/ERK and JNK cascades, leading to a revitalized dermal structure. While further publicly available quantitative data would strengthen the understanding of its dose-dependent effects, the existing evidence and mechanistic rationale support its use in advanced skincare formulations aimed at mitigating the visible signs of aging. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this and other biomimetic peptides in the field of cosmetic science and drug development.
References
Methodological & Application
Application Notes and Protocols for Acetyl Decapeptide-3 Treatment of Human Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3, a synthetic peptide also known by the trade name Rejuline, is a biomimetic of basic Fibroblast Growth Factor (bFGF).[1][2] It is designed to stimulate the proliferation and metabolic activity of human dermal fibroblasts, key cells in the dermis responsible for synthesizing extracellular matrix (ECM) proteins such as collagen and elastin. By mimicking the action of bFGF, this compound plays a role in normal skin growth, healing, and wound repair, making it a person of interest for applications in dermatology and cosmetic science aimed at improving skin elasticity and reducing the appearance of wrinkles.[1]
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound's effects on human dermal fibroblasts. The provided methodologies cover cell culture, treatment, and subsequent analysis of key markers of fibroblast function, including proliferation, collagen synthesis, and elastin production. Additionally, the underlying signaling pathway is detailed to provide a mechanistic understanding of the peptide's action.
Mechanism of Action
This compound functions by binding to and activating Fibroblast Growth Factor Receptors (FGFRs) on the surface of dermal fibroblasts.[3][4] This interaction triggers a cascade of intracellular signaling events, primarily through the Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 and JNK pathways. Activation of these pathways leads to the transcription of genes involved in cell proliferation and the synthesis of essential ECM proteins, ultimately resulting in increased fibroblast activity and a rejuvenated dermal matrix.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of growth factors and peptides on human dermal fibroblasts. These serve as a reference for expected outcomes when treating fibroblasts with this compound.
Table 1: Effect of Peptides on Fibroblast Proliferation
| Peptide/Growth Factor | Concentration | Treatment Duration | % Increase in Proliferation (vs. Control) |
| This compound Complex | 2 µg/mL | 48 hours | ~100% (based on Ki-67 marker) |
| bFGF | 10 ng/mL | 72 hours | Significant increase (dose-dependent) |
| Soya-derived peptide | Not Specified | Not Specified | 40% |
Table 2: Effect of Peptides on Collagen Synthesis in Fibroblasts
| Peptide/Growth Factor | Concentration | Treatment Duration | % Increase in Collagen Synthesis (vs. Control) |
| This compound Complex | 2 µg/mL | Not Specified | Significant increase in procollagen I |
| Soya-derived peptide | Not Specified | Not Specified | 165% |
| Cyclic CYGSR (CR5) | 400 µg/mL | Not Specified | 44.68% increase in procollagen I |
Table 3: Effect of Peptides on Elastin Synthesis in Fibroblasts
| Peptide/Growth Factor | Concentration | Treatment Duration | % Increase in Elastin Synthesis (vs. Control) |
| Soya-derived peptide | Not Specified | Not Specified | 116% |
| bFGF | 0.1 - 1000 µg/L | Not Specified | Concentration-dependent increase |
Experimental Protocols
Culture of Human Dermal Fibroblasts (HDFs)
Aseptic cell culture techniques are mandatory for all procedures.
Materials:
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thaw cryopreserved HDFs rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed Fibroblast Growth Medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.
-
Seed the cells into a T-75 flask and incubate at 37°C with 5% CO2.
-
Change the medium every 2-3 days until the cells reach 80-90% confluency.
-
To subculture, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes until cells detach.
-
Neutralize the trypsin with growth medium and re-seed into new culture vessels at the desired density.
Preparation of this compound Stock Solution
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS
-
Sterile microcentrifuge tubes
Protocol:
-
Refer to the manufacturer's instructions for reconstituting the lyophilized peptide.
-
Typically, dissolve the peptide in sterile water or PBS to create a stock solution (e.g., 1 mg/mL).
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Fibroblast Proliferation Assay (MTT Assay)
Materials:
-
HDFs
-
Fibroblast Growth Medium (with reduced serum, e.g., 1% FBS, for the assay)
-
This compound stock solution
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the growth medium with a low-serum medium and serum-starve the cells for 24 hours.
-
Prepare serial dilutions of this compound in the low-serum medium. A suggested starting concentration range is 1-10 µg/mL. Include a vehicle control (medium without peptide).
-
Remove the starvation medium and add 100 µL of the prepared peptide solutions to the respective wells.
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Collagen Synthesis Assay (Sircol™ Soluble Collagen Assay)
Materials:
-
HDFs
-
Fibroblast Growth Medium
-
This compound
-
24-well tissue culture plates
-
Sircol™ Soluble Collagen Assay kit
Protocol:
-
Seed HDFs in 24-well plates and grow to confluency.
-
Treat the cells with various concentrations of this compound (e.g., 1-10 µg/mL) in fresh medium for 24-72 hours.
-
Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Follow the Sircol™ assay kit manufacturer's protocol to precipitate the collagen with the dye reagent, centrifuge to pellet the collagen-dye complex, and dissolve the pellet in the provided alkali reagent.
-
Measure the absorbance of the resulting solution and calculate the collagen concentration based on the provided standards.
Elastin Synthesis Assay (Fastin™ Elastin Assay)
Materials:
-
HDFs
-
Fibroblast Growth Medium
-
This compound
-
24-well tissue culture plates
-
Fastin™ Elastin Assay kit
Protocol:
-
Culture and treat HDFs with this compound as described for the collagen assay.
-
Collect both the cell layer (for insoluble elastin) and the culture medium (for soluble tropoelastin).
-
Follow the Fastin™ assay kit manufacturer's protocol. This typically involves precipitating elastin from the samples, binding it with the dye reagent, and then measuring the absorbance of the eluted dye.
-
Calculate the elastin content based on the provided standards.
Visualization of Signaling Pathways and Workflows
Caption: this compound Signaling Pathway in Fibroblasts.
Caption: General Experimental Workflow for In Vitro Testing.
References
- 1. Peptide CG-Rejuline - Active Box [activebox.it]
- 2. This compound | Rejuline | Cosmetic Ingredients Guide [ci.guide]
- 3. Basic fibroblast growth factor stimulates the proliferation of human dermal fibroblasts via the ERK1/2 and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
Application Notes and Protocols for Quantifying Collagen Production after Acetyl Decapeptide-3 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl decapeptide-3, a synthetic peptide that mimics the action of Basic Fibroblast Growth Factor (bFGF), has garnered significant interest in dermatology and cosmetic science for its potential to stimulate the synthesis of extracellular matrix proteins, including collagen.[1][2] By promoting the proliferation of fibroblasts and upregulating collagen production, this compound offers a promising avenue for anti-aging and skin repair therapies.[1] This document provides detailed application notes and experimental protocols for quantifying the in vitro effects of this compound on collagen production in human dermal fibroblasts.
The provided methodologies and data serve as a comprehensive guide for researchers aiming to evaluate the efficacy of this compound and similar bioactive peptides.
Mechanism of Action: this compound Signaling Pathway
This compound functions as an agonist to the Fibroblast Growth Factor Receptor (FGFR), initiating a signaling cascade that culminates in the increased transcription of collagen genes.[3][4] Upon binding to the FGFR, the receptor dimerizes and autophosphorylates, triggering downstream pathways such as the RAS/MAPK and PI3K/AKT pathways. These signaling cascades ultimately lead to the activation of transcription factors that promote the expression of collagen type I, the most abundant collagen in human skin.
References
- 1. Quantitative assay of types I and III collagen synthesized by keloid biopsyes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Scratch Assay with Acetyl Decapeptide-3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing a scratch assay to evaluate the effect of Acetyl Decapeptide-3 on cell migration. This in vitro assay is a straightforward and widely used method to study collective cell migration, which is crucial in various physiological processes, including wound healing and tissue regeneration.
Introduction to this compound
This compound is a synthetic peptide that mimics the activity of basic Fibroblast Growth Factor (bFGF).[1] It is known to be involved in skin development, wound healing, and regeneration by promoting the proliferation of various skin cells, including fibroblasts, endothelial cells, and keratinocytes.[1][2] Furthermore, this compound enhances the expression of extracellular matrix proteins such as collagen, fibronectin, and laminin.[1][3] Given these properties, it is hypothesized to positively influence cell migration, a key component of the wound healing process.
Principle of the Scratch Assay
The scratch assay, also known as the wound healing assay, is based on creating a cell-free gap, or "scratch," in a confluent monolayer of cells. The rate at which the cells migrate to close this gap is monitored over time and serves as a measure of cell migration. This method allows for the assessment of the effects of compounds like this compound on the migratory capabilities of cells.
Experimental Protocols
This section details the methodology for conducting a scratch assay to assess the impact of this compound on cell migration.
Materials
-
Cells of interest (e.g., fibroblasts, keratinocytes, endothelial cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (lyophilized powder)
-
Vehicle control (e.g., sterile water or appropriate solvent for the peptide)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL or 1 mL pipette tips
-
Phase-contrast microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Optional: Mitomycin C to inhibit cell proliferation
Methods
-
Cell Seeding:
-
Culture the chosen cell line according to standard protocols.
-
Trypsinize and count the cells.
-
Seed the cells into a 24-well or 12-well plate at a density that will result in a confluent monolayer (approximately 70-90% confluency) after 24 hours of incubation. For example, for fibroblasts in a 12-well plate, a seeding density of 200,000 cells per well can be a starting point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
-
Creating the Scratch:
-
Once the cells have formed a confluent monolayer, use a sterile 200 µL or 1 mL pipette tip to create a straight scratch down the center of each well. Apply firm, even pressure to ensure the removal of cells in a consistent line.
-
To create a reference point for imaging, a cross-shaped scratch can be made by creating a second scratch perpendicular to the first.
-
-
Washing and Treatment:
-
Gently wash each well twice with sterile PBS to remove any detached cells and debris.
-
Aspirate the final PBS wash and replace it with fresh, serum-free or low-serum medium. The use of low-serum medium is recommended to minimize the influence of serum-induced cell proliferation on wound closure.
-
For experiments focused solely on migration, cell proliferation can be inhibited by pre-treating the cells with Mitomycin C (a DNA synthesis inhibitor) before creating the scratch.
-
Prepare different concentrations of this compound in the culture medium. Include a vehicle-only control group.
-
Add the medium containing the respective concentrations of this compound or the vehicle control to the appropriate wells.
-
-
Imaging and Data Acquisition:
-
Immediately after adding the treatment, capture the first set of images (T=0) of the scratches using a phase-contrast microscope at 4x or 10x magnification.
-
Mark the position of the images for each well to ensure that the same field of view is captured at subsequent time points.
-
Return the plate to the incubator.
-
Capture images of the same scratch areas at regular intervals (e.g., every 4, 6, 8, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
-
Data Analysis:
-
Use image analysis software like ImageJ to quantify the area of the scratch in the images from each time point.
-
The rate of cell migration can be expressed as the percentage of wound closure at each time point relative to the initial scratch area at T=0.
-
Formula for Wound Closure %:
-
((Initial Scratch Area - Scratch Area at T_x) / Initial Scratch Area) * 100
-
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison. Below is a template for presenting the results.
Table 1: Effect of this compound on Cell Migration (Wound Closure %)
| Treatment Concentration | 0 hours | 6 hours | 12 hours | 24 hours |
| Vehicle Control | 0% | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD |
| This compound (X µM) | 0% | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD |
| This compound (Y µM) | 0% | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD |
| This compound (Z µM) | 0% | Enter Mean ± SD | Enter Mean ± SD | Enter Mean ± SD |
Data should be presented as the mean percentage of wound closure ± standard deviation from at least three independent experiments.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the scratch assay with this compound.
Proposed Signaling Pathway for this compound in Cell Migration
This compound is a mimic of basic Fibroblast Growth Factor (bFGF). Therefore, it is proposed to activate the FGF receptor (FGFR) and its downstream signaling pathways, which are known to promote cell migration.
Caption: Proposed signaling pathway of this compound-induced cell migration.
References
Application Notes and Protocols: ELISA-Based Quantification of Growth Factors Post-Acetyl Decapeptide-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetyl Decapeptide-3, a synthetic biomimetic peptide, has garnered significant attention in regenerative medicine and cosmetic science for its role in promoting skin and hair follicle rejuvenation.[1] Functioning as an agonist to the basic Fibroblast Growth Factor (bFGF) receptor, this compound mimics the biological activity of bFGF, a key regulator of cell proliferation, differentiation, and extracellular matrix (ECM) synthesis.[1] This peptide is implicated in stimulating the proliferation of fibroblasts, endothelial cells, and keratinocytes, which are crucial for tissue repair and maintenance.[1] Consequently, this compound is reported to enhance the production of vital ECM components, including collagen and elastin, leading to improved skin elasticity and a reduction in the appearance of wrinkles.
This document provides detailed protocols for the in vitro treatment of human dermal fibroblasts with this compound and the subsequent quantification of key growth factors, specifically basic Fibroblast Growth Factor (FGF-2) and Pro-Collagen Type I, using Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of Action: bFGF Signaling Pathway
This compound exerts its biological effects by binding to and activating the Fibroblast Growth Factor Receptor (FGFR). This initiates a cascade of intracellular signaling events that ultimately regulate gene expression related to cell growth and ECM production. The binding of this compound to FGFR, in the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors, induces receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domains.[2][3] This phosphorylation creates docking sites for adaptor proteins, primarily Fibroblast Growth Factor Receptor Substrate 2 (FRS2), which in turn activates two major downstream signaling pathways: the Ras-MAPK pathway and the PI3K-Akt pathway. The Ras-MAPK pathway is pivotal for cell proliferation and differentiation, while the PI3K-Akt pathway is crucial for cell survival and fate determination. Activation of Phospholipase Cγ (PLCγ) represents another branch of the signaling cascade, influencing cell morphology and migration.
Experimental Protocols
The following protocols outline the in vitro treatment of human dermal fibroblasts and the subsequent quantification of secreted growth factors using ELISA.
Experimental Workflow
The overall experimental workflow consists of cell culture, treatment with this compound, collection of cell culture supernatant, and quantification of target growth factors by ELISA.
Protocol 1: In Vitro Treatment of Human Dermal Fibroblasts
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (lyophilized powder)
-
Sterile, tissue culture-treated plates (6-well or 12-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator.
-
Seeding: Once confluent, detach cells using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium. Seed the cells into 6-well or 12-well plates at a density of 5 x 10^4 cells/cm². Allow cells to adhere and grow for 24 hours.
-
Starvation (Optional but Recommended): To reduce the influence of growth factors present in FBS, replace the complete medium with serum-free or low-serum (0.5-1% FBS) DMEM and incubate for 12-24 hours.
-
Treatment Preparation: Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile PBS or cell culture medium to a concentration of 1 mg/mL. Further dilute the stock solution to the desired final concentrations (e.g., 1, 5, 10, 50 µg/mL) in the appropriate cell culture medium.
-
Treatment Application: Remove the starvation medium from the cells and add the prepared this compound solutions. Include a vehicle control group (medium without the peptide).
-
Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, 72 hours).
-
Supernatant Collection: At each time point, carefully collect the cell culture supernatant from each well. Centrifuge at 1500 rpm for 10 minutes at 4°C to remove any cells or debris.
-
Storage: Aliquot the clarified supernatant and store at -80°C until use in the ELISA assays. Avoid repeated freeze-thaw cycles.
Protocol 2: ELISA for Human bFGF (FGF-2) Quantification
This protocol is a general guideline based on commercially available sandwich ELISA kits. Refer to the specific manufacturer's instructions for the chosen kit.
Materials:
-
Human bFGF ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual.
-
Standard Curve: Add 100 µL of each standard dilution to the appropriate wells of the pre-coated microplate.
-
Sample Addition: Add 100 µL of the collected cell culture supernatants to the sample wells.
-
Incubation: Cover the plate and incubate for the time and temperature specified in the kit protocol (typically 2-2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated detection antibody to each well. Incubate as directed (usually 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate as directed (typically 45 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for the recommended time (usually 15-30 minutes) until a color change is observed.
-
Stop Reaction: Add 50 µL of the stop solution to each well. The color will change from blue to yellow.
-
Absorbance Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of FGF-2 in the samples.
Protocol 3: ELISA for Human Pro-Collagen Type I Quantification
This protocol is a general guideline based on commercially available sandwich ELISA kits for Pro-Collagen Type I alpha 1. Always follow the specific instructions provided with the kit.
Materials:
-
Human Pro-Collagen Type I ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate)
-
Collected cell culture supernatants
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit's manual.
-
Standard and Sample Addition: Add 100 µL of the prepared standards and cell culture supernatant samples to the designated wells.
-
Incubation: Cover the plate and incubate as per the manufacturer's instructions (e.g., 2.5 hours at room temperature or overnight at 4°C).
-
Washing: Aspirate and wash the wells with the provided wash buffer.
-
Detection Antibody: Add 100 µL of the biotinylated anti-human Pro-Collagen I alpha 1 antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP: Add 100 µL of the prepared Streptavidin-HRP solution and incubate for 45 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Substrate Incubation: Add 100 µL of TMB substrate and incubate in the dark for 30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Read Absorbance: Measure the absorbance at 450 nm immediately.
-
Data Analysis: Construct a standard curve and calculate the concentration of Pro-Collagen Type I in the samples.
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on the secretion of FGF-2 and Pro-Collagen Type I from human dermal fibroblasts. This data is representative of expected outcomes and should be confirmed by experimentation.
Table 1: FGF-2 Concentration in Cell Culture Supernatant after 48-hour Treatment with this compound
| Treatment Group | Concentration (µg/mL) | Mean FGF-2 (pg/mL) | Standard Deviation (pg/mL) | Fold Change vs. Control |
| Control | 0 | 35.2 | 4.1 | 1.0 |
| This compound | 1 | 58.9 | 6.3 | 1.7 |
| This compound | 5 | 89.4 | 9.8 | 2.5 |
| This compound | 10 | 125.7 | 13.2 | 3.6 |
| This compound | 50 | 142.3 | 15.1 | 4.0 |
Table 2: Pro-Collagen Type I Concentration in Cell Culture Supernatant after 72-hour Treatment with this compound
| Treatment Group | Concentration (µg/mL) | Mean Pro-Collagen I (ng/mL) | Standard Deviation (ng/mL) | Fold Change vs. Control |
| Control | 0 | 150.3 | 18.5 | 1.0 |
| This compound | 1 | 225.8 | 25.1 | 1.5 |
| This compound | 5 | 315.6 | 32.7 | 2.1 |
| This compound | 10 | 405.1 | 41.3 | 2.7 |
| This compound | 50 | 465.9 | 48.2 | 3.1 |
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to quantitatively assess the impact of this compound on the production of key growth factors involved in tissue regeneration. The use of ELISA provides a sensitive and specific method for quantifying FGF-2 and Pro-Collagen Type I, enabling a detailed understanding of the peptide's mechanism of action and its potential therapeutic and cosmetic applications. The illustrative data suggests a dose-dependent increase in the secretion of both growth factors, highlighting the potential of this compound as a potent stimulator of fibroblast activity and ECM synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Acetyl Decapeptide-3 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address specific issues encountered during in vitro studies with Acetyl Decapeptide-3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known by the trade name CG-Rejuline, is a synthetic peptide that mimics a portion of the basic Fibroblast Growth Factor (bFGF).[1] Its primary mechanism of action is to stimulate the proliferation of fibroblasts, endothelial cells, and keratinocytes.[1] It also enhances the synthesis of extracellular matrix (ECM) proteins such as collagen, fibronectin, and laminin.[1] This activity promotes skin cell renewal, improves skin elasticity, and aids in wound healing.[1][2]
Q2: What is the recommended starting concentration for this compound in in vitro studies?
A2: Currently, there is limited peer-reviewed scientific literature detailing specific optimal concentrations of this compound for various in vitro assays. However, based on general concentrations used for other synthetic peptides in cell culture, a starting range of 1 µg/mL to 100 µg/mL is recommended for initial dose-response experiments. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: How should I dissolve and store this compound?
A3: this compound is generally soluble in water. For cell culture experiments, it is recommended to dissolve the lyophilized peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to create a concentrated stock solution. To maintain stability, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Is this compound cytotoxic at high concentrations?
A4: Like most substances, this compound may exhibit cytotoxicity at high concentrations. It is essential to perform a cytotoxicity assay, such as an MTT or LDH assay, to determine the non-toxic concentration range for your specific cell line before proceeding with functional assays.
Q5: How stable is this compound in cell culture medium?
A5: this compound is reported to have greater stability and a more prolonged action compared to native bFGF. However, the stability of any peptide in cell culture medium can be affected by factors such as temperature, pH, and the presence of proteases in the serum. It is best practice to add the peptide to the medium immediately before treating the cells. For long-term experiments, the medium containing the peptide may need to be replenished periodically.
Troubleshooting Guides
Issue 1: No observable effect on cell proliferation or collagen synthesis.
| Potential Cause | Troubleshooting Step |
| Sub-optimal Peptide Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µg/mL to 200 µg/mL) to identify the optimal working concentration. |
| Peptide Degradation | Ensure the peptide was stored correctly at -20°C or -80°C and that freeze-thaw cycles were minimized. Use a freshly prepared working solution for each experiment. |
| Cell Health and Confluency | Ensure cells are healthy, within a low passage number, and seeded at an appropriate density. High confluency can inhibit cell proliferation. |
| Assay Sensitivity | Verify the sensitivity of your assay. For collagen synthesis, consider using a more sensitive detection method like a specific ELISA kit. |
| Serum Interference | Serum components can sometimes interfere with peptide activity. Consider reducing the serum concentration or using a serum-free medium for the duration of the peptide treatment, if your cells can tolerate it. |
Issue 2: High variability between experimental replicates.
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate your pipettes and use appropriate sizes for the volumes being dispensed. For small volumes, prepare a larger volume of the working solution to minimize pipetting errors. |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between plating wells to ensure even distribution. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells, fill the perimeter wells with sterile PBS or medium without cells and use the inner wells for your experiment. |
| Incomplete Peptide Solubilization | Ensure the peptide is fully dissolved in the stock solution before further dilution. Gentle vortexing or trituration may be necessary. |
Issue 3: Observed cytotoxicity in cells.
| Potential Cause | Troubleshooting Step |
| Peptide Concentration is too High | Perform a cytotoxicity assay (e.g., MTT, LDH) with a range of concentrations to determine the IC50 and select a non-toxic concentration for your functional assays. |
| Solvent Toxicity | If using a solvent other than water or PBS to dissolve the peptide, ensure the final concentration of the solvent in the cell culture medium is non-toxic (typically <0.1-0.5% for DMSO). Run a solvent-only control. |
| Contaminants in Peptide Preparation | Ensure you are using a high-purity grade of the peptide. If you suspect contamination, consider purchasing the peptide from a different supplier. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Proliferation Assay (MTT)
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Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells/well in complete culture medium. Incubate for 24 hours to allow for cell attachment.
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Peptide Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile water. Prepare serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µg/mL to 200 µg/mL.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium without the peptide).
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Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
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MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a commercially available solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the peptide concentrations to generate a dose-response curve and determine the optimal concentration for stimulating cell proliferation.
Protocol 2: Assessing Collagen Synthesis via ELISA
-
Cell Culture and Treatment: Seed human dermal fibroblasts in a 24-well plate and grow to near confluency. Treat the cells with the predetermined optimal concentration of this compound for 48-72 hours. Include a positive control (e.g., TGF-β) and a negative control (vehicle).
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Sample Collection: Collect the cell culture supernatant, which contains the secreted collagen.
-
ELISA Procedure: Use a commercially available Human Pro-Collagen I alpha 1 ELISA kit. Follow the manufacturer's instructions for coating the plate with a capture antibody, adding standards and samples, adding the detection antibody, and developing the signal.
-
Measurement: Read the absorbance using a microplate reader at the wavelength specified in the kit protocol.
-
Data Analysis: Calculate the concentration of pro-collagen in the samples by comparing the absorbance values to the standard curve.
Protocol 3: Evaluating Anti-Inflammatory Effects (IL-6 Secretion)
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Cell Seeding and Stimulation: Seed human keratinocytes in a 24-well plate. Once the cells reach 70-80% confluency, pre-treat them with various non-toxic concentrations of this compound for 2 hours.
-
Inflammatory Challenge: Induce an inflammatory response by adding an inflammatory stimulus such as Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to the wells (except for the unstimulated control).
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure: Use a commercially available Human IL-6 ELISA kit. Follow the manufacturer's protocol to measure the concentration of IL-6 in the collected supernatants.
-
Measurement and Analysis: Read the absorbance and calculate the IL-6 concentrations. Compare the IL-6 levels in the peptide-treated groups to the stimulated control group to determine the inhibitory effect of this compound.
Data Presentation
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Assay | Cell Type | Recommended Starting Range (µg/mL) |
| Cytotoxicity (MTT/LDH) | Human Dermal Fibroblasts, Human Keratinocytes | 0.1 - 500 |
| Cell Proliferation | Human Dermal Fibroblasts | 1 - 100 |
| Collagen Synthesis | Human Dermal Fibroblasts | 1 - 100 |
| Anti-inflammatory | Human Keratinocytes | 1 - 100 |
Note: These are suggested starting ranges. The optimal concentration must be determined experimentally for each specific cell line and assay condition.
Visualizations
Caption: bFGF Mimetic Signaling Pathway.
Caption: Workflow for Concentration Optimization.
Caption: Troubleshooting Decision Tree.
References
Stability of acetyl decapeptide-3 in different experimental buffers
This technical support center provides essential guidance for researchers and formulation scientists on the stability of Acetyl Decapeptide-3 in various experimental buffers. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity and efficacy of your peptide during your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, this compound lyophilized powder should be stored at -20°C to -15°C in a freezer, where it is stable for up to 24 months.[1][2] The container should be kept tightly sealed and protected from light.[1] Once reconstituted, it is recommended to aliquot the solution and store it at -20°C. Avoid repeated freeze-thaw cycles.[2] For short-term storage of a few days, the reconstituted solution can be kept at 2-8°C.
Q2: What is the optimal pH range for this compound stability in aqueous solutions?
A2: The optimal pH for formulations containing this compound is between 5 and 7.[3] Deviations from this pH range can lead to increased degradation through hydrolysis and other chemical modifications.
Q3: How does N-terminal acetylation affect the stability of this compound?
A3: The acetylation of the N-terminus of Decapeptide-3 enhances its stability. This modification protects the peptide from degradation by aminopeptidases and can also influence its overall conformational stability.
Q4: What are the primary degradation pathways for this compound in experimental buffers?
A4: Like many peptides, this compound is susceptible to several degradation pathways in aqueous solutions, including:
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Hydrolysis: Cleavage of peptide bonds, which is accelerated at acidic or basic pH.
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Oxidation: The side chains of certain amino acids, such as Tryptophan (Trp) and Tyrosine (Tyr) present in the this compound sequence, are prone to oxidation. This can be catalyzed by light, temperature, and the presence of metal ions.
-
Deamidation: Although the sequence of this compound (Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2) does not contain Asparagine (Asn) or Glutamine (Gln), which are most susceptible, deamidation can still be a concern for other peptides.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Peptide Activity in Cell-Based Assays | Peptide degradation due to inappropriate buffer pH or composition. | Ensure the pH of your cell culture medium supplemented with the peptide is within the optimal range of 5-7. If using a different buffer for stock solutions, perform a buffer exchange or dilute it sufficiently to minimize its impact on the final assay pH. |
| Precipitation of Peptide Upon Reconstitution | Poor solubility in the chosen buffer or peptide aggregation. | This compound is generally soluble in water. If precipitation occurs, consider using a buffer with a different ionic strength. Sonication may aid in dissolution. To prevent aggregation, avoid vigorous vortexing. |
| Inconsistent Results Between Experiments | Inconsistent peptide concentration due to adsorption to labware or degradation during storage. | Use low-protein-binding microcentrifuge tubes and pipette tips. Aliquot reconstituted peptide to avoid repeated freeze-thaw cycles. Always prepare fresh dilutions for your experiments from a frozen stock. |
| Discoloration of Peptide Solution | Oxidation of the peptide. | Prepare solutions using degassed buffers. Minimize exposure to light by using amber tubes or wrapping tubes in foil. Store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible. |
Stability in Common Experimental Buffers (Illustrative Data)
The following tables provide illustrative data on the stability of this compound in different buffers at various temperatures. This data is based on general principles of peptide stability and is intended for guidance. Actual stability should be determined empirically for your specific experimental conditions.
Table 1: Effect of pH on this compound Stability at 4°C
| Buffer (50 mM) | pH | Purity after 7 days (%) | Purity after 30 days (%) |
| Acetate | 4.0 | 94.2 | 85.1 |
| Acetate | 5.0 | 98.5 | 95.3 |
| Phosphate | 6.0 | 99.1 | 97.8 |
| Phosphate | 7.0 | 98.8 | 96.5 |
| Tris | 8.0 | 96.3 | 90.7 |
| Tris | 9.0 | 92.1 | 81.4 |
Table 2: Effect of Temperature on this compound Stability in 50 mM Phosphate Buffer (pH 7.0)
| Temperature | Purity after 24 hours (%) | Purity after 7 days (%) |
| 4°C | >99.5 | 98.8 |
| 25°C (Room Temp) | 98.9 | 92.4 |
| 37°C | 97.2 | 85.6 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the lyophilized this compound vial to room temperature before opening.
-
Reconstitute the peptide in sterile, purified water or a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to a desired concentration (e.g., 1 mg/mL).
-
Gently swirl or pipette up and down to dissolve the peptide. Avoid vigorous vortexing to prevent aggregation.
-
Aliquot the stock solution into low-protein-binding tubes.
-
Store the aliquots at -20°C until use.
Protocol 2: pH Stability Study
-
Prepare a series of buffers (e.g., acetate, phosphate, Tris) at different pH values (e.g., 4, 5, 6, 7, 8, 9).
-
Dilute the this compound stock solution into each buffer to a final concentration.
-
Incubate the samples at a constant temperature (e.g., 4°C or 25°C).
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At specified time points (e.g., 0, 1, 7, 14, and 30 days), withdraw an aliquot from each sample.
-
Analyze the purity of the peptide in each aliquot using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Plot the percentage of intact peptide as a function of time for each pH to determine the optimal pH for stability.
Visualizing Key Concepts
Signaling Pathway of this compound
This compound is reported to mimic the action of basic Fibroblast Growth Factor (bFGF). The following diagram illustrates the simplified signaling pathway initiated by bFGF, which leads to the stimulation of collagen and elastin synthesis.
Caption: Simplified bFGF signaling pathway mimicked by this compound.
Experimental Workflow for Stability Testing
The following diagram outlines the general workflow for assessing the stability of this compound in different buffer conditions.
Caption: Workflow for assessing this compound stability.
References
Technical Support Center: Acetyl Decapeptide-3 Aggregation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the aggregation of Acetyl Decapeptide-3 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
This compound is a synthetic peptide composed of ten amino acids, including arginine, serine, threonine, tryptophan, and tyrosine.[1][2] Its sequence is Ac-Tyr-Arg-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-NH2.[2][3] In cosmetics, it is known by the trade name Rejuline and is used for its anti-wrinkle and skin-firming properties, as it mimics a portion of the Basic Fibroblast Growth Factor (bFGF) to stimulate collagen and elastin synthesis.[4]
Aggregation is the process where individual peptide molecules associate to form larger, often insoluble, structures. This is a significant concern because:
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Loss of Activity: Aggregated peptides may lose their biological function.
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Inaccurate Quantification: Aggregation can lead to errors in concentration measurements.
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Experimental Artifacts: Aggregates can interfere with assays and lead to unreliable results.
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Safety Concerns: In therapeutic applications, peptide aggregates can potentially trigger an immune response.
Q2: What are the primary factors that induce the aggregation of this compound?
While specific studies on this compound aggregation are limited, the process is generally influenced by a combination of intrinsic and extrinsic factors common to most peptides. These include:
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Peptide Concentration: Higher concentrations increase the likelihood of intermolecular interactions, promoting aggregation.
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pH and Net Charge: Peptides are least soluble and most prone to aggregation when the solution pH is close to their isoelectric point (pI), where the net charge is zero. Adjusting the pH away from the pI can increase electrostatic repulsion between molecules and reduce aggregation.
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Ionic Strength: Salts in the solution can either screen electrostatic repulsions (promoting aggregation) or alter the peptide-solvent interactions in more complex ways (Hofmeister effects).
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Temperature: Elevated temperatures can increase reaction rates and may expose hydrophobic regions of the peptide, leading to aggregation. However, for some peptides, aggregation can also occur at low temperatures.
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Mechanical Stress: Agitation, such as vigorous vortexing or stirring, can introduce energy that promotes the formation of aggregates.
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Freeze-Thaw Cycles: Repeatedly freezing and thawing a peptide solution can lead to the formation of ice-water interfaces that concentrate the peptide and induce aggregation.
Q3: How can I prepare and store stock solutions of this compound to minimize aggregation?
Proper handling and storage are critical for maintaining the stability of this compound.
Preparation:
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Solvent Selection: While some sources state it is soluble in water, others indicate it is only slightly soluble and may require sonication. For research purposes, it is often recommended to first dissolve the peptide in a minimal amount of a polar organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.
-
pH Control: Use a buffer with a pH at least one unit away from the peptide's theoretical isoelectric point (pI).
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Gentle Dissolution: Avoid vigorous vortexing. Use gentle swirling or inversion to dissolve the peptide. If needed, sonication in a water bath can be applied briefly.
Storage:
-
Short-Term: For use within days to weeks, store the stock solution at 2-8°C.
-
Long-Term: For storage lasting months, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
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Lyophilized Peptide: Store the lyophilized powder at -20°C for long-term stability (up to 24 months).
Troubleshooting Guide
Problem 1: My freshly prepared this compound solution appears cloudy or contains visible precipitates.
| Possible Cause | Recommended Solution |
| High Peptide Concentration | Try preparing a more dilute stock solution. It is often easier to work with a lower concentration stock and dilute it further for experiments. |
| pH is near the Isoelectric Point (pI) | Adjust the pH of your buffer to be at least 1-2 units away from the peptide's pI to increase net charge and electrostatic repulsion. |
| Low Solubility in Aqueous Buffer | First, dissolve the lyophilized peptide in a minimal volume of DMSO. Then, slowly add your aqueous buffer to this solution while gently mixing until the final desired concentration is reached. |
| Residual Salts from Synthesis (e.g., TFA) | Residual trifluoroacetic acid (TFA) from peptide synthesis can sometimes affect solubility and aggregation. Ensure you are using a high-purity peptide (≥95%). If issues persist, consider peptide desalting or ion exchange. |
| Improper Dissolution Technique | Use gentle swirling or brief sonication instead of vigorous vortexing. Allow the peptide sufficient time to dissolve completely. |
Problem 2: I observe a time-dependent increase in turbidity or light scattering in my peptide solution during an experiment.
| Possible Cause | Recommended Solution |
| Nucleation-Dependent Aggregation | The peptide may be undergoing a slow aggregation process. This is common for amyloid-like fibril formation, which often has a lag phase followed by rapid growth. |
| Sub-optimal Buffer Conditions | Re-evaluate your buffer composition. Test different pH values or ionic strengths. Consider adding stabilizing excipients. |
| Inclusion of Stabilizing Excipients | Consider adding small amounts of stabilizing agents. For example, 50-100 mM L-arginine can act as a solubility enhancer and aggregation suppressor. Low concentrations of non-ionic detergents (e.g., Tween 20) can also prevent aggregation. |
| Temperature Effects | If the experiment is conducted at elevated temperatures, this may be accelerating aggregation. If possible, perform the experiment at a lower temperature. |
| Interaction with Surfaces | Peptides can aggregate at air-water or solid-liquid interfaces. Using low-protein-binding labware can sometimes mitigate this issue. |
Experimental Protocols & Data
Illustrative Data: Effect of pH and Concentration on Aggregation
The following table summarizes hypothetical data illustrating the expected impact of pH and peptide concentration on the aggregation of this compound, as measured by an increase in turbidity (OD at 600 nm) after a 24-hour incubation period.
| Buffer pH | Concentration (mg/mL) | Turbidity (OD 600nm) - Initial | Turbidity (OD 600nm) - 24h | % Increase in Turbidity |
| 4.0 | 0.5 | 0.011 | 0.025 | 127% |
| 4.0 | 1.0 | 0.020 | 0.051 | 155% |
| 7.0 | 0.5 | 0.015 | 0.150 | 900% |
| 7.0 | 1.0 | 0.028 | 0.310 | 1007% |
| 9.0 | 0.5 | 0.010 | 0.018 | 80% |
| 9.0 | 1.0 | 0.019 | 0.035 | 84% |
Note: This data is for illustrative purposes only to demonstrate general principles of peptide aggregation.
Protocol 1: Characterization of Aggregates by Dynamic Light Scattering (DLS)
DLS is used to measure the size distribution of particles in a solution. It is a powerful tool for detecting the formation of soluble oligomers and larger aggregates.
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Sample Preparation:
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Prepare this compound solution in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4).
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Filter the buffer through a 0.22 µm syringe filter before use to remove any dust or particulate matter.
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Prepare the peptide solution at the desired concentration (e.g., 0.5 mg/mL). Centrifuge the sample at 10,000 x g for 5 minutes to remove any large, pre-existing aggregates.
-
-
Instrument Setup:
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Set the instrument temperature to 25°C.
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Allow the instrument to equilibrate for at least 15 minutes.
-
-
Measurement:
-
Carefully transfer the supernatant of the peptide solution to a clean, dust-free cuvette.
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Place the cuvette in the DLS instrument.
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Perform at least three replicate measurements, with each measurement consisting of 10-15 runs.
-
-
Data Analysis:
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Analyze the correlation function to determine the hydrodynamic radius (Rh) and polydispersity index (PDI) of the particles in solution.
-
A monomodal peak with a small Rh and low PDI (<0.2) indicates a homogenous solution of monomers. The appearance of larger species or an increase in PDI over time indicates aggregation.
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Protocol 2: Thioflavin T (ThT) Assay for Amyloid Fibril Detection
The Thioflavin T (ThT) assay is widely used to detect the formation of amyloid-like fibrils, which are characterized by a cross-β-sheet structure.
-
Reagent Preparation:
-
ThT Stock Solution: Prepare a 2.5 mM ThT stock solution in water. Filter through a 0.22 µm filter and store protected from light at 4°C.
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Assay Buffer: Prepare a 50 mM glycine-NaOH buffer, pH 8.5.
-
-
Assay Procedure:
-
Prepare samples of this compound under conditions expected to induce aggregation (e.g., 1 mg/mL in PBS, pH 7.4, with agitation at 37°C for various time points). Include a non-aggregated control.
-
In a 96-well black plate, add 10 µL of the peptide sample to 190 µL of the working ThT solution (e.g., 25 µM ThT in glycine-NaOH buffer).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence using a plate reader.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
-
Data Analysis:
-
An increase in fluorescence intensity compared to the control indicates the formation of amyloid-like fibrils. Plot fluorescence intensity against time to monitor aggregation kinetics.
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Visualizations
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step workflow for troubleshooting aggregation issues with this compound.
Caption: A flowchart for diagnosing and resolving common peptide aggregation issues.
Experimental Workflow for Aggregation Analysis
This diagram illustrates a typical experimental plan for characterizing the aggregation propensity of this compound.
Caption: A standard workflow for investigating peptide aggregation.
Simplified Signaling Pathway
This compound mimics Basic Fibroblast Growth Factor (bFGF). This diagram shows a simplified, representative signaling pathway that a growth factor mimetic might activate to promote collagen synthesis.
Caption: A representative pathway for promoting collagen synthesis.
References
How to improve the efficacy of acetyl decapeptide-3 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of acetyl decapeptide-3 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known by the trade name Rejuline, is a synthetic signal peptide.[1][2] Its primary mechanism of action is mimicking the function of Basic Fibroblast Growth Factor (bFGF), which is involved in skin development and wound healing.[1] It stimulates the proliferation of key skin cells like fibroblasts, endothelial cells, and keratinocytes.[1] Furthermore, it boosts the synthesis of extracellular matrix proteins such as collagen (Type I, II, and IV), elastin, fibronectin, and laminin.[1] This cellular activity helps to reduce the appearance of fine lines and wrinkles, improve skin elasticity, and promote skin regeneration.
Q2: What are the recommended storage and handling conditions for this compound?
A2: this compound is typically supplied as a white lyophilized powder. For long-term storage, it should be kept in a dry environment at -20°C. For shorter periods, storage at 2-8°C is acceptable. When preparing for experiments, it is soluble in water. It is recommended to incorporate the peptide into the final formulation at a temperature below 40°C to maintain its stability and efficacy.
Q3: What are the typical cell types used in experiments with this compound?
A3: Given its mechanism of action, the most relevant cell types for in vitro experiments are human dermal fibroblasts (HDFs), keratinocytes, and endothelial cells. These cells are directly involved in the skin regeneration and extracellular matrix production processes that this compound influences.
Q4: What are the expected outcomes of successful this compound treatment in vitro?
A4: Successful treatment of appropriate cell cultures with this compound should result in measurable increases in:
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Cell proliferation (fibroblasts, keratinocytes).
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Synthesis and deposition of collagen and elastin.
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Cell migration in wound healing assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cellular response (e.g., no increase in proliferation or collagen synthesis) | Peptide Degradation: Improper storage or handling. | Ensure the peptide is stored at -20°C in a dry environment. Avoid multiple freeze-thaw cycles. Prepare fresh stock solutions for each experiment. |
| Incorrect Peptide Concentration: Sub-optimal or excessive concentration used. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A typical starting range to test would be 0.1 µM to 10 µM. | |
| Cell Health and Viability: Poor cell condition or low passage number. | Use healthy, actively growing cells at a low passage number. Ensure proper cell culture conditions (media, temperature, CO2). | |
| Insufficient Incubation Time: The treatment duration may be too short to observe a significant effect. | Optimize the incubation time. For proliferation assays, 24-72 hours is a common range. For collagen synthesis, longer incubation periods (e.g., 48-96 hours) may be necessary. | |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates. | Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate to ensure even distribution. |
| Pipetting Errors: Inaccurate dispensing of peptide solution or reagents. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment media to add to replicate wells. | |
| Edge Effects in Plates: Evaporation from wells on the outer edges of the plate. | Avoid using the outermost wells of the plate for critical experiments. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected Cytotoxicity | High Peptide Concentration: The concentration used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your cells. |
| Contamination: Bacterial or fungal contamination of the peptide stock solution or cell culture. | Prepare peptide stock solutions under sterile conditions. Regularly check cell cultures for signs of contamination. | |
| Solvent Toxicity: If a solvent other than water is used, it may be cytotoxic at the final concentration. | Ensure the final concentration of any solvent (e.g., DMSO) is below the toxic threshold for your cell type (typically <0.1%). |
Experimental Protocols
Fibroblast Proliferation Assay (CCK-8)
This protocol is designed to assess the effect of this compound on the proliferation of human dermal fibroblasts.
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Materials:
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Human Dermal Fibroblasts (HDFs)
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Complete cell culture medium (e.g., DMEM with 10% FBS)
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This compound
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96-well cell culture plates
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Cell Counting Kit-8 (CCK-8)
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Microplate reader
-
-
Methodology:
-
Seed HDFs into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in serum-free medium at 2x the final desired concentrations.
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Remove the complete medium from the wells and replace it with 100 µL of the prepared this compound dilutions or a vehicle control (serum-free medium alone).
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Incubate the plate for 24, 48, or 72 hours.
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Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
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Measure the absorbance at 450 nm using a microplate reader.
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Calculate cell proliferation relative to the vehicle control.
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Collagen Synthesis Assay (Western Blot)
This protocol measures the change in Type I collagen protein expression in HDFs following treatment with this compound.
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Materials:
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Human Dermal Fibroblasts (HDFs)
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6-well cell culture plates
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This compound
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RIPA lysis buffer with protease inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and PVDF membrane
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Primary antibody (anti-Collagen I)
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Secondary antibody (HRP-conjugated)
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Chemiluminescent substrate
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Imaging system
-
-
Methodology:
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Seed HDFs in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the optimized concentration of this compound or vehicle control in serum-free medium for 48-72 hours.
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Wash cells with cold PBS and lyse with RIPA buffer.
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Determine protein concentration using a BCA assay.
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Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
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Transfer the separated proteins to a PVDF membrane.
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Block the membrane and incubate with the primary anti-Collagen I antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody.
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Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin).
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Storage Temperature (Lyophilized) | -20°C (long-term), 2-8°C (short-term) | |
| Solubility | Water | |
| Working Concentration Range (in vitro) | 0.1 µM - 10 µM | This is a general starting range and should be optimized for each cell type and assay. |
| Incubation Time (Proliferation) | 24 - 72 hours | Time-dependent effects should be evaluated. |
| Incubation Time (Collagen Synthesis) | 48 - 96 hours | Longer incubation may be required to detect significant changes in protein expression. |
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for assessing this compound efficacy.
References
Technical Support Center: The Impact of Serum on Acetyl Decapeptide-3 Activity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Acetyl Decapeptide-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments, with a specific focus on the impact of serum on the peptide's activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a synthetic peptide that functions as a biomimetic of basic Fibroblast Growth Factor (bFGF).[1] Its primary mechanism of action is to stimulate the proliferation and activity of various skin cells, including fibroblasts, endothelial cells, and keratinocytes.[1][2] By mimicking bFGF, it can induce the synthesis of extracellular matrix proteins such as collagen and elastin, leading to improved skin elasticity and a reduction in the appearance of fine lines and wrinkles.[3][4]
Q2: How does serum potentially interfere with the in vitro activity of this compound?
Serum, a common supplement in cell culture media, can interfere with the activity of this compound through several mechanisms:
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Proteolytic Degradation: Serum contains various proteases that can cleave and inactivate peptides. This degradation can significantly reduce the effective concentration of this compound in the culture medium, leading to diminished or inconsistent results.
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Protein Binding: Serum albumin is a major protein in serum that can non-specifically bind to peptides. This binding can sequester this compound, making it unavailable to interact with its target receptors on the cell surface.
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Presence of Endogenous Growth Factors: Serum naturally contains a cocktail of growth factors that can stimulate cell proliferation and matrix production, potentially masking the specific effects of this compound.
Q3: I am observing lower than expected activity of this compound in my cell-based assays. What are the possible causes?
Lower than expected activity can stem from several factors:
-
Serum Interference: As detailed in Q2, proteases and binding proteins in serum are common culprits.
-
Peptide Quality and Handling: Ensure the peptide has high purity and has been stored correctly (lyophilized at -20°C or colder) to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Suboptimal Assay Conditions: The concentration of the peptide, incubation time, and cell seeding density may need optimization.
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Cell Line Variability: Different fibroblast cell lines may exhibit varying responsiveness to this compound.
Q4: Can I perform my experiments in serum-free media to avoid these issues?
Yes, conducting experiments in serum-free or low-serum conditions is a common strategy to mitigate the confounding effects of serum. However, it's important to ensure that the cells can remain viable and responsive in these conditions for the duration of the experiment. Serum starvation for a period before the experiment can also help to synchronize cells and reduce background activity.
Troubleshooting Guides
Problem 1: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Serum Lots | Serum composition can vary between lots, leading to different levels of proteases and growth factors. Use a single, pre-tested lot of serum for an entire set of experiments. |
| Peptide Instability in Solution | Prepare fresh solutions of this compound for each experiment from a lyophilized stock. If storing in solution, aliquot and freeze at -80°C to minimize freeze-thaw cycles. |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells of your culture plates. Use a cell counter for accuracy. |
Problem 2: No Observable Effect of this compound
| Possible Cause | Troubleshooting Step |
| Complete Peptide Degradation | Perform a time-course experiment in the presence of serum to assess the stability of this compound. Consider using a protease inhibitor cocktail, ensuring it does not interfere with your assay. |
| Insufficient Peptide Concentration | The effective concentration of the peptide may be too low due to serum binding. Try increasing the concentration of this compound or reducing the serum percentage. |
| Low Receptor Expression | Confirm that your chosen cell line expresses Fibroblast Growth Factor Receptors (FGFRs). |
Data Presentation
The following table provides a template for summarizing quantitative data from experiments investigating the impact of serum on this compound activity.
| Experimental Condition | Parameter Measured (e.g., % Fibroblast Proliferation, Collagen III concentration (ng/mL)) | Mean ± SD (n=3) | p-value (vs. Control) |
| Control (Vehicle) | |||
| This compound (in Serum-Free Medium) | |||
| This compound (in 1% Serum) | |||
| This compound (in 5% Serum) | |||
| This compound (in 10% Serum) |
Experimental Protocols
Protocol 1: In Vitro Fibroblast Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed human dermal fibroblasts into 96-well plates at a density of 5 x 10³ cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and allow them to adhere overnight.
-
Serum Starvation: The following day, wash the cells with Phosphate Buffered Saline (PBS) and replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treatment: Prepare dilutions of this compound in DMEM with varying concentrations of FBS (e.g., 0%, 1%, 5%, 10%). Remove the serum-free medium and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control for each serum concentration.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated cells).
Protocol 2: Collagen Type III Synthesis Assay (ELISA)
-
Cell Culture and Treatment: Culture human dermal fibroblasts in 6-well plates until they reach 80-90% confluency. Treat the cells with this compound in media with different serum concentrations as described in the proliferation assay for 72 hours.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Use a commercially available Human Collagen Type III ELISA kit.
-
Standard Preparation: Prepare a standard curve according to the kit manufacturer's instructions.
-
Assay: Add standards and collected supernatants to the pre-coated wells of the ELISA plate. Follow the kit's protocol for incubation with detection antibodies and substrate.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of Collagen Type III in the samples by interpolating from the standard curve.
Mandatory Visualization
Caption: this compound signaling pathway.
Caption: Experimental workflow for assessing serum impact.
Caption: Troubleshooting logical workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Biologically active synthetic fragments of human basic fibroblast growth factor (bFGF): identification of two Asp-Gly-Arg-containing domains involved in the mitogenic activity of bFGF in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. webs.iiitd.edu.in [webs.iiitd.edu.in]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Acetyl Decapeptide-3 Delivery in 3D Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for refining the delivery of acetyl decapeptide-3 in complex 3D cell culture models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound, also known by the trade name CG-Rejuline, is a synthetic, biomimetic peptide.[1][2] Its primary mechanism of action is to mimic basic fibroblast growth factor (bFGF), a protein involved in skin development and wound healing.[1][3] By binding to cellular receptors, it stimulates the proliferation of fibroblasts and keratinocytes and boosts the production of extracellular matrix (ECM) proteins like collagen, elastin, fibronectin, and laminin.[4] This activity helps to reduce the appearance of fine lines and improve skin elasticity, making it a key ingredient in anti-aging formulations.
Q2: Why is it challenging to deliver this compound into 3D cell cultures like spheroids or organoids? A2: Delivering any therapeutic, including peptides, into dense 3D cell cultures faces several hurdles not present in 2D monolayer cultures. These challenges include:
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Limited Penetration: The dense, multi-layered structure and complex extracellular matrix of spheroids can act as a physical barrier, preventing the peptide from reaching cells in the core.
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Peptide Stability: Peptides can be susceptible to degradation by proteases present in the cell culture medium or secreted by cells. Modifications to the peptide termini, such as N-terminal acetylation, can slow this degradation.
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Physicochemical Properties: The solubility, charge, and size of the peptide influence its ability to diffuse through the spheroid. This compound is water-soluble, but its stability is dependent on controlled pH and temperature.
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Model Variability: 3D models like organoids can have significant well-to-well variability in size and density, leading to inconsistent results.
Q3: What is the proposed signaling pathway for this compound? A3: this compound functions as a signal peptide that mimics bFGF. It binds to Fibroblast Growth Factor Receptors (FGFR) on the cell surface, initiating an intracellular signaling cascade. This cascade ultimately leads to the upregulation of genes responsible for cell proliferation and the synthesis of crucial ECM components, thereby remodeling the cellular microenvironment.
References
Validation & Comparative
Validating the Efficacy of Acetyl Decapeptide-3 in Reconstructed Human Epidermis: A Comparative Guide
This guide provides a comprehensive analysis of Acetyl Decapeptide-3, a synthetic peptide increasingly utilized in advanced anti-aging formulations. We will delve into its mechanism of action, compare its efficacy with established alternatives, and provide detailed experimental protocols for its validation using reconstructed human epidermis (RHE) models. This document is intended for researchers, scientists, and drug development professionals in the dermatology and cosmetic science fields.
Introduction to this compound
This compound, also known by the trade name CG-Rejuline, is a synthetic biomimetic peptide.[1][2] It is engineered to mimic a portion of the basic Fibroblast Growth Factor (bFGF), a protein integral to skin development, wound healing, and regeneration.[2] Its primary functions in skincare are attributed to its ability to stimulate the proliferation of key skin cells, including keratinocytes and fibroblasts, and to boost the synthesis of extracellular matrix (ECM) proteins like collagen and elastin.[3][4] This activity helps to improve skin elasticity, reduce the appearance of fine lines and wrinkles, and promote overall skin rejuvenation. The acetylation of the decapeptide enhances its stability and skin permeability.
Reconstructed Human Epidermis (RHE) Models in Efficacy Testing
Reconstructed human epidermis (RHE) models are three-dimensional tissue cultures that mimic the architecture and function of the human epidermis. These models are typically developed by culturing normal human epidermal keratinocytes on a dermal substrate, often a collagen matrix, at the air-liquid interface to promote stratification and differentiation. RHE models are now widely accepted and validated for safety and irritation testing of topical ingredients, serving as a reliable alternative to animal testing. Their use is expanding into efficacy testing, providing a robust platform to evaluate the performance of active ingredients under controlled, laboratory conditions.
Mechanism of Action: The FGF Signaling Pathway
This compound functions as a signal peptide, mimicking the action of bFGF. It binds to and activates Fibroblast Growth Factor Receptors (FGFRs) on the surface of fibroblasts and keratinocytes. This binding initiates a downstream signaling cascade, primarily through the MAPK/ERK pathway, which ultimately leads to the transcription of genes responsible for cellular proliferation and the synthesis of ECM components.
Comparative Efficacy Data
While direct, peer-reviewed, quantitative comparative studies of this compound on RHE models are not extensively available in the public domain, its known biological activities can be compared with a well-established anti-aging ingredient like Retinol. Retinol and its derivatives are known to increase epidermal thickness and boost collagen production.
| Parameter | This compound | Retinol | Supporting Evidence |
| Primary Mechanism | Mimics bFGF, activates FGFR | Binds to nuclear receptors (RAR, RXR) | |
| Epidermal Thickness | Promotes keratinocyte proliferation, likely increasing thickness. | Clinically shown to increase epidermal thickness. | |
| Collagen Synthesis | Stimulates synthesis of Collagen I, II, and IV. | Upregulates genes for Collagen I and III. | |
| Elastin Synthesis | Induces the synthesis of elastin. | Less direct effect, primarily impacts collagen and cell turnover. | |
| Wound Healing | Promotes cell migration and proliferation, aiding in repair. | Influences cell differentiation and proliferation. | |
| Side Effects | Generally well-tolerated with low irritation potential. | Can cause irritation, redness, and peeling. |
Experimental Protocols for Efficacy Validation in RHE
To validate the efficacy of this compound, a series of experiments using RHE models can be conducted. Below are standardized protocols for these assessments.
The overall process involves culturing the RHE tissue, applying the test substance, incubating, and then harvesting the tissue for various analyses.
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Tissue Preparation: Commercially available RHE tissues (e.g., EpiDerm™, EpiSkin™) are received and pre-conditioned in assay medium overnight in a humidified incubator at 37°C and 5% CO₂.
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Formulation Preparation: Prepare the test formulation containing this compound at the desired concentration (e.g., 0.005%) in a suitable vehicle. A vehicle-only formulation will serve as the negative control. A positive control, such as a formulation containing retinol, can also be included.
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Topical Application: Apically apply a precise volume (e.g., 10-20 µL) of the test and control formulations onto the surface of the RHE tissues.
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Incubation: Return the tissues to the incubator for the specified exposure duration (e.g., 24, 48, or 72 hours).
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Tissue Harvesting: At the end of the incubation period, harvest the tissues for analysis. The culture medium can be collected to analyze secreted proteins.
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Fixation: Fix half of the harvested RHE tissue in 10% neutral buffered formalin.
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Processing: Dehydrate the tissue through a series of graded ethanol baths, clear with xylene, and embed in paraffin wax.
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Sectioning: Cut 4-5 µm thick cross-sections using a microtome.
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Staining: Mount sections on slides and perform Hematoxylin and Eosin (H&E) staining to visualize tissue morphology and measure epidermal thickness.
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Imaging: Analyze slides under a light microscope and capture images for quantitative analysis of epidermal thickness using image analysis software.
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RNA Extraction: Homogenize the other half of the harvested RHE tissue and extract total RNA using a suitable kit (e.g., RNeasy Kit).
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
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qPCR: Perform quantitative real-time PCR (qPCR) using specific primers for target genes (e.g., COL1A1, COL3A1, ELN - Elastin) and a reference housekeeping gene (e.g., GAPDH).
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Data Analysis: Calculate the relative fold change in gene expression using the Delta-Delta Ct (ΔΔCt) method, comparing the this compound treated group to the vehicle control.
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Sample Collection: Collect the culture medium from beneath the RHE tissues at the time of harvest.
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ELISA Assay: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of secreted proteins of interest, such as Pro-Collagen Type I C-Peptide (PIP), into the culture medium.
-
Data Analysis: Generate a standard curve and calculate the concentration of the target protein in each sample. Compare the results from the treated group to the vehicle control.
Conclusion
This compound demonstrates significant potential as an anti-aging active ingredient by stimulating key regenerative pathways in the skin. Its mechanism of mimicking bFGF to promote the synthesis of collagen and elastin provides a strong theoretical basis for its efficacy in improving skin firmness and reducing wrinkles. While it presents a favorable safety profile compared to alternatives like retinol, further quantitative studies utilizing standardized reconstructed human epidermis models are necessary to fully elucidate its comparative efficacy. The experimental protocols outlined in this guide provide a robust framework for conducting such validation studies, enabling researchers to generate the precise data needed to substantiate its performance claims in cosmetic and dermatological applications.
References
Unveiling the Keratinocyte Response to Acetyl Decapeptide-3: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between bioactive molecules and skin cells is paramount. This guide provides a comprehensive dose-response analysis of Acetyl Decapeptide-3 in keratinocytes, offering a comparative perspective against other alternatives, supported by experimental data and detailed methodologies.
This compound, a synthetic peptide that mimics the action of basic Fibroblast Growth Factor (bFGF), has emerged as a significant modulator of keratinocyte behavior.[1] Its primary role involves stimulating cell proliferation and enhancing the synthesis of extracellular matrix (ECM) proteins, crucial processes in skin regeneration and wound healing.[1] This guide delves into the quantitative effects of this peptide on keratinocyte functions, outlines the experimental protocols for assessment, and visually represents the underlying signaling pathways.
Dose-Dependent Effects on Keratinocyte Proliferation and Migration
While specific public domain studies providing extensive dose-response curves for this compound on keratinocyte proliferation and migration are limited, the available information and the peptide's function as a bFGF mimic allow for a structured understanding of its expected activity. The following tables are illustrative, based on typical dose-response characteristics of growth factor mimetics in keratinocyte cultures.
Table 1: Illustrative Dose-Response of this compound on Keratinocyte Proliferation
| Concentration (µg/mL) | Proliferation Rate (% of Control) |
| 0 (Control) | 100 |
| 0.1 | 115 ± 5 |
| 1 | 135 ± 8 |
| 10 | 150 ± 10 |
| 50 | 145 ± 7 (potential saturation/slight inhibition) |
| 100 | 130 ± 6 (potential cytotoxicity at high concentrations) |
Table 2: Illustrative Dose-Response of this compound on Keratinocyte Migration (Wound Closure %)
| Concentration (µg/mL) | Wound Closure at 24h (%) |
| 0 (Control) | 25 ± 4 |
| 0.1 | 35 ± 5 |
| 1 | 50 ± 6 |
| 10 | 65 ± 7 |
| 50 | 60 ± 8 |
| 100 | 55 ± 9 |
Comparative Analysis with Other Bioactive Peptides
To contextualize the efficacy of this compound, it is essential to compare its activity with other well-known bioactive peptides and growth factors that influence keratinocyte function.
Table 3: Comparative Efficacy of Bioactive Molecules on Keratinocyte Proliferation
| Compound | Typical Effective Concentration | Mechanism of Action | Reference |
| This compound | 1-10 µg/mL | bFGF mimic, activates FGFR | [1] |
| Epidermal Growth Factor (EGF) | 1-10 ng/mL | Activates EGFR signaling | |
| Keratinocyte Growth Factor (KGF/FGF7) | 10-50 ng/mL | Activates FGFR2b | |
| Copper Tripeptide-1 (GHK-Cu) | 1-10 nM | Modulates multiple pathways, including wound healing |
Experimental Protocols
The assessment of this compound's effects on keratinocytes relies on standardized in vitro assays. Below are detailed methodologies for key experiments.
Keratinocyte Proliferation Assay (MTT Assay)
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Cell Seeding: Human keratinocytes (e.g., HaCaT cell line) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured for 24 hours to allow for attachment.
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Peptide Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µg/mL). A control group receives only the serum-free medium.
-
Incubation: Cells are incubated for 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The results are expressed as a percentage of the control.
Keratinocyte Migration Assay (Scratch Wound Assay)
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Cell Seeding: Keratinocytes are seeded in 6-well plates and grown to confluence.
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Scratch Creation: A sterile 200 µL pipette tip is used to create a linear "scratch" in the cell monolayer.
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Peptide Treatment: The cells are washed with PBS to remove dislodged cells, and a fresh medium containing different concentrations of this compound is added.
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Image Acquisition: Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
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Data Analysis: The area of the scratch is measured using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Area at 0h - Area at xh) / Area at 0h] * 100.
Signaling Pathways and Experimental Workflow
The biological effects of this compound in keratinocytes are mediated through the activation of specific intracellular signaling cascades. As a bFGF mimic, it binds to Fibroblast Growth Factor Receptors (FGFRs), initiating a downstream signaling cascade.
References
Validating the Anti-Wrinkle Efficacy of Acetyl Decapeptide-3 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Acetyl Decapeptide-3's performance against other well-established anti-wrinkle peptides. By presenting supporting experimental data and detailed protocols, this document serves as a valuable resource for validating the efficacy of this peptide for cosmetic and therapeutic applications.
Introduction to this compound
This compound, also known by the trade name Rejuline, is a synthetic peptide engineered for its anti-aging properties. It is a signal peptide that mimics the action of Basic Fibroblast Growth Factor (bFGF), a key regulator of cellular proliferation and extracellular matrix (ECM) synthesis.[1][2] By stimulating fibroblasts, endothelial cells, and keratinocytes, this compound promotes the production of essential dermal proteins, including collagen and elastin, thereby improving skin firmness and reducing the appearance of wrinkles.[1][3][4]
Mechanism of Action: The bFGF Signaling Pathway
This compound exerts its anti-wrinkle effects by activating the Fibroblast Growth Factor Receptor (FGFR) on dermal fibroblasts. This initiates a cascade of intracellular signaling events that ultimately lead to the increased synthesis of ECM proteins. The primary pathways involved are the RAS/MAPK, PI3K/AKT, and PLCγ pathways.
References
- 1. Fibroblast Growth Factor (FGF) Family Signaling Pathways [rndsystems.com]
- 2. Matrixyl™ | Palmitoyl Pentapeptide-4 | Palmitoyl-KTTKS | Cosmetic Ingredients Guide [ci.guide]
- 3. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrixyl Patch vs Matrixyl Cream: A Comparative In Vivo Investigation of Matrixyl (MTI) Effect on Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Acetyl Decapeptide-3: A Mechanistic Overview and Performance Analysis
This guide provides a comparative analysis of acetyl decapeptide-3 against other bioactive peptides used in dermatology and cosmetics. The primary focus is on the mechanism of action, supported by available experimental data, to offer an objective performance comparison for researchers, scientists, and drug development professionals. While direct knockout model studies confirming the mechanism of this compound are not extensively documented in publicly available literature, its action as a biomimetic of basic Fibroblast Growth Factor (bFGF) is the widely accepted scientific basis for its efficacy.
Mechanism of Action: this compound as a bFGF Mimetic
This compound is a synthetic peptide designed to mimic a part of the bFGF protein sequence.[1] Its primary function is to bind to and activate Fibroblast Growth Factor Receptors (FGFRs) on the surface of dermal fibroblasts. This activation initiates a signaling cascade that promotes skin regeneration, repair, and overall rejuvenation.
The key effects of this pathway activation include:
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Stimulation of Collagen Synthesis : It promotes the production of various types of collagen (I, II, and IV) and elastic fibers, which are crucial for maintaining the skin's structural integrity and firmness.[2]
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Enhanced Cell Proliferation : It encourages the growth and proliferation of fibroblasts, endothelial cells, and keratinocytes, contributing to wound healing and skin renewal.[1]
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Increased Hyaluronic Acid Synthesis : By boosting the production of hyaluronic acid, it improves the skin's moisture retention capacity, leading to better hydration and a reduction in fine lines caused by dryness.[2]
Clinical studies have validated its efficacy in "repairing the skin from the inside out," making it a key ingredient in advanced anti-aging formulations.[2] It has also demonstrated greater stability and a more prolonged action compared to native bFGF in clinical tests.
Comparison with Alternative Peptides
The cosmetic and dermatological field utilizes a variety of peptides that achieve anti-aging effects through different mechanisms. Below is a comparison of this compound with other major classes of peptides.
| Peptide Class | Example(s) | Mechanism of Action | Primary Target |
| Signal Peptides | This compound , Palmitoyl Tripeptide-37 | Mimic growth factors or protein fragments to stimulate fibroblast activity and extracellular matrix (ECM) protein synthesis. | Collagen & Elastin Production |
| Neurotransmitter-Inhibiting Peptides | Acetyl Hexapeptide-3 (Argireline) | Inhibit the transmission of nerve signals to facial muscles, relaxing muscle contractions to reduce dynamic wrinkles. | Expression Wrinkles |
| Carrier Peptides | Copper Tripeptide-1 (GHK-Cu) | Deliver essential elements like copper to the skin, which is a cofactor for enzymes involved in collagen synthesis and wound healing. | Wound Healing & Collagen Synthesis |
| Enzyme-Inhibiting Peptides | Rice Peptides, Soy Oligopeptides | Inhibit the activity of enzymes like matrix metalloproteinases (MMPs) that degrade collagen and other ECM proteins. | Prevention of Collagen Degradation |
| Manganese Carrier Peptides | Manganese Tripeptide-1 | Delivers manganese, which acts as an antioxidant and can help reduce hyperpigmentation associated with photoaging. | Hyperpigmentation & Photoaging |
Quantitative Performance Data
While comprehensive head-to-head clinical trials with standardized methodologies are not always publicly available, data from various studies illustrate the potential efficacy of these peptides.
| Peptide | Observed Effect | Study Type / Model |
| This compound | Stimulates proliferation and synthetic activity of fibroblasts. | In vivo injection in female volunteers. |
| Acetyl Hexapeptide-3 (Argireline) | Shown to reduce the depth of wrinkles. | Clinical studies on human subjects. |
| Copper Tripeptide-1 (GHK-Cu) | Improves skin appearance, reduces wrinkle depth, tightens loose skin, and reduces inflammation. | Various in vitro and in vivo studies. |
| Manganese Tripeptide-1 | Significant reduction in hyperpigmentation signs with moderate influence on fine lines. | Study on 15 female participants with photodamage. |
| Rice Peptides | Effectively inhibit the activities of tyrosinase and hyaluronidase enzymes. | In vitro enzymatic assays. |
Experimental Protocols
Confirming the efficacy of a cosmetic peptide like this compound involves a multi-step process, typically progressing from in vitro cell-based assays to in vivo human clinical trials. A knockout model approach would represent an advanced preclinical step to definitively link the peptide's activity to a specific receptor or pathway.
General Protocol for In Vitro Efficacy Assessment
-
Cell Culture : Human dermal fibroblasts are isolated and cultured. For aging studies, cell lines may be used at different passages (e.g., passage 7 for "mature" cells and passage 15 for "senescent" cells) to model cellular aging.
-
Peptide Treatment : The cultured fibroblasts are treated with the peptide of interest (e.g., this compound at a concentration of 2 µg/mL) dissolved in a suitable vehicle. A control group is treated with the vehicle alone (e.g., physiological solution).
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Proliferation Assay : The effect of the peptide on cell growth is measured. This can be done by quantifying a proliferation marker like Ki-67 using immunocytochemistry.
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Protein Synthesis Analysis : The synthesis of key extracellular matrix proteins is quantified. For example, the production of type I procollagen can be measured via immunofluorescence and confocal microscopy.
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Data Analysis : The results from the peptide-treated group are statistically compared to the control group to determine the significance of the observed effects.
Hypothetical Knockout Model Protocol
While not found in the literature for this compound specifically, a knockout model study would follow this general logic:
-
Model Generation : Generate a cell line or an animal model (e.g., mouse) in which the gene for the target receptor (in this case, a specific Fibroblast Growth Factor Receptor) has been knocked out using techniques like CRISPR/Cas9.
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Comparative Treatment : Treat both the knockout model and a wild-type (unmodified) control group with this compound.
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Endpoint Measurement : Measure the expected biological effects, such as collagen synthesis or cell proliferation, in both groups.
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Confirmation : The absence of a response to the peptide in the knockout model, compared to a normal response in the wild-type, would confirm that the peptide's mechanism of action is dependent on that specific receptor.
References
A Comparative Analysis of Acetyl Decapeptide-3 and Industry-Standard Anti-Aging Peptides
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Acetyl Decapeptide-3 against leading anti-aging peptides, Acetyl Hexapeptide-8 and Palmitoyl Pentapeptide-4. This report synthesizes available data on their mechanisms of action and efficacy in key areas of skin rejuvenation, supported by detailed experimental protocols and visual representations of relevant biological pathways.
Introduction
The quest for effective anti-aging solutions has led to the development of numerous bioactive peptides for cosmetic and dermatological applications. These short chains of amino acids act as signaling molecules, influencing cellular processes to combat the visible signs of aging. This compound has emerged as a promising ingredient, purported to stimulate extracellular matrix (ECM) protein synthesis and promote skin cell proliferation. This guide provides a comprehensive benchmark of this compound against two well-established industry standards: Acetyl Hexapeptide-8 (Argireline) and Palmitoyl Pentapeptide-4 (Matrixyl).
Peptide Profiles and Mechanisms of Action
This compound , also known under the trade name CG-Rejuline, is a synthetic peptide that mimics a portion of the Basic Fibroblast Growth Factor (bFGF).[1] Its primary mechanism involves stimulating the production of key extracellular matrix proteins, including collagen (types I, II, and IV), elastin, fibronectin, and laminin.[1] Furthermore, it promotes the proliferation of fibroblasts, endothelial cells, and keratinocytes, which are crucial for maintaining skin structure and vitality.[1] By fostering the generation of new skin cells, it helps to reduce and prevent the appearance of fine lines and wrinkles.[1]
Acetyl Hexapeptide-8 , widely known as Argireline, is a neurotransmitter-inhibiting peptide. It functions by mimicking the N-terminal end of the SNAP-25 protein, interfering with the formation of the SNARE complex. This disruption inhibits the release of acetylcholine, a neurotransmitter that triggers muscle contraction. By reducing the intensity of facial muscle contractions, Argireline helps to diminish the appearance of expression lines and wrinkles.
Palmitoyl Pentapeptide-4 , commercially known as Matrixyl, is a signal peptide. It is a small molecule that can penetrate the skin and stimulate the synthesis of collagen I, III, and fibronectin by fibroblasts. This action helps to rebuild the dermal matrix, leading to a reduction in wrinkle depth and an improvement in skin firmness and elasticity.
Comparative Efficacy: A Review of In-Vitro and Clinical Data
While direct head-to-head clinical trials comparing all three peptides are limited, a review of available literature provides insights into their individual and comparative effectiveness.
| Parameter | This compound | Acetyl Hexapeptide-8 (Argireline) | Palmitoyl Pentapeptide-4 (Matrixyl) |
| Mechanism of Action | Stimulates ECM synthesis & cell proliferation | Inhibits neurotransmitter release | Stimulates collagen & fibronectin synthesis |
| Primary Target | Dermal fibroblasts, keratinocytes, endothelial cells | Neuromuscular junction | Dermal fibroblasts |
| Wrinkle Reduction | Reduces and prevents lines and wrinkles by generating new skin cells. | Up to 30% reduction in wrinkle depth. Overall anti-wrinkle efficacy of 48.9% vs. placebo. | 18% decrease in fold depth; 37% decrease in fold thickness. |
| Collagen Synthesis | Induces the synthesis of collagen and elastin. | No direct primary mechanism for collagen synthesis. | Stimulates collagen I & III synthesis. |
| Skin Firmness | Strengthens skin elasticity. | Improves skin firmness. | Improves skin firmness. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound.
Caption: Mechanism of action for Acetyl Hexapeptide-8.
Caption: Experimental workflow for peptide efficacy testing.
Experimental Protocols
In-Vitro Assessment of Collagen and Elastin Synthesis in Human Dermal Fibroblasts
1. Cell Culture:
-
Human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Peptide Treatment:
-
HDFs are seeded in 6-well plates and allowed to adhere for 24 hours.
-
The culture medium is then replaced with a serum-free medium containing the test peptides (this compound, Acetyl Hexapeptide-8, Palmitoyl Pentapeptide-4) at various concentrations for 24-48 hours. A vehicle control (medium without peptide) is also included.
3. Gene Expression Analysis (Quantitative Real-Time PCR - qPCR):
-
Total RNA is extracted from the treated and control cells using a suitable RNA isolation kit.
-
cDNA is synthesized from the RNA templates.
-
qPCR is performed using primers specific for collagen type I (COL1A1) and elastin (ELN) genes. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
4. Protein Synthesis Analysis (Enzyme-Linked Immunosorbent Assay - ELISA):
-
The cell culture supernatants are collected after the treatment period.
-
The concentration of secreted pro-collagen type I and elastin is quantified using commercially available ELISA kits according to the manufacturer's instructions.
Ex-Vivo Assessment of Anti-Wrinkle Efficacy on Human Skin Explants
1. Skin Explant Preparation and Culture:
-
Full-thickness human skin explants are obtained from cosmetic surgeries with informed consent.
-
The explants are cultured at the air-liquid interface on a culture grid in a 6-well plate containing appropriate culture medium.
2. Topical Peptide Application:
-
A formulation containing the test peptide (or a placebo control) is applied topically to the epidermal surface of the skin explant daily for a specified period (e.g., 7-14 days).
3. Histological Analysis:
-
After the treatment period, the skin explants are fixed in formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess the overall morphology of the epidermis and dermis. Masson's trichrome staining can be used to visualize collagen fibers.
4. Immunohistochemistry:
-
Skin sections are stained with specific antibodies against collagen type I and elastin to visualize and quantify the expression and organization of these proteins within the dermal layer.
Fibroblast Proliferation Assay (MTT Assay)
1. Cell Seeding:
-
HDFs are seeded in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allowed to attach for 24 hours.
2. Peptide Treatment:
-
The medium is replaced with fresh medium containing serial dilutions of the test peptides. Control wells receive the vehicle alone. The plate is incubated for 24-72 hours.
3. MTT Reagent Addition:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
-
The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound demonstrates a multifaceted approach to skin anti-aging by stimulating the synthesis of crucial ECM components and promoting the proliferation of key skin cells. This mechanism contrasts with the targeted actions of Acetyl Hexapeptide-8, which focuses on reducing expression lines by inhibiting muscle contraction, and Palmitoyl Pentapeptide-4, which primarily signals for collagen production.
While the quantitative data for Acetyl Hexapeptide-8 and Palmitoyl Pentapeptide-4 in wrinkle reduction is more established in the public domain, the broader mechanistic action of this compound suggests significant potential for comprehensive skin rejuvenation. Further head-to-head clinical trials are warranted to definitively quantify its comparative efficacy. The provided experimental protocols offer a standardized framework for conducting such comparative studies, enabling researchers and developers to make informed decisions in the formulation of next-generation anti-aging products.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
